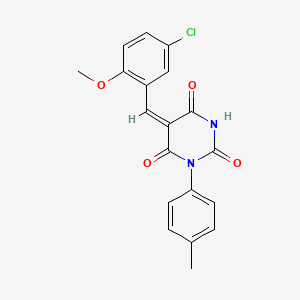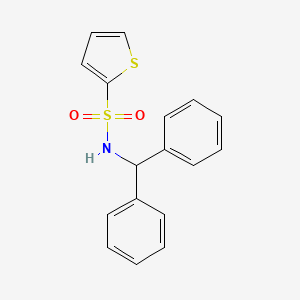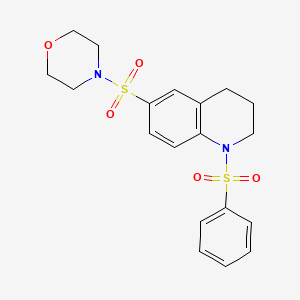![molecular formula C18H19NO4 B4625173 1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one
説明
The compound "1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one" is a chemical of significant interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, and properties have been subjects of research to understand its behavior and potential applications better.
Synthesis Analysis
The synthesis of related compounds involves various chemical routes, including the Schiff base ligand formation through condensation reactions and reductive cyclization techniques using specific reductive agents in suitable solvents. For example, the synthesis of similar Schiff base ligands and other complex organic molecules often employs elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques to ensure the accuracy of the synthesized compounds and to study their tautomeric equilibria (Hayvalı et al., 2010; Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using X-ray crystallography, revealing the crystallization patterns, unit cell parameters, and molecular geometry. These studies provide detailed insights into the compound's molecular framework, such as dihedral angles, hydrogen bonding, and stacking interactions, which are crucial for understanding its chemical behavior (Hayvalı et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving related compounds often explore their reactivity under various conditions, including reactions with aniline, o-phenylenediamine, and the study of their cyclization behaviors. These reactions can lead to novel structures with unique properties, illustrating the compound's versatility in synthetic chemistry (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallization behavior, are crucial for understanding how the compound interacts with its environment and its suitability for specific applications. X-ray crystallography provides valuable data on the compound's crystalline structure, which influences its physical properties.
Chemical Properties Analysis
The chemical properties of "1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one" and related compounds are often explored through spectroscopic methods such as FT-IR, UV-visible, NMR, and HRMS techniques. These studies offer insights into the compound's electronic structure, functional groups, and reactivity, crucial for its potential applications in materials science and organic synthesis (Sadgir et al., 2020).
科学的研究の応用
Synthesis and Structure Analysis
The synthesis and structural characterization of methoxy- and hydroxyl-substituted 2'-aminochalcones, including derivatives related to "1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one," have been extensively studied. These compounds are synthesized and characterized using techniques like NMR, ESI-mass spectrometry, FT-IR, UV/Vis, and elemental analysis, with some structures confirmed through X-ray crystallography. This comprehensive characterization helps understand the molecular geometry and electronic properties essential for their potential applications in various fields (Sulpizio, Roller, Giester, & Rompel, 2016).
Antioxidant Activity
Research on methoxy-substituted aminochalcones has shown that these compounds exhibit significant antioxidant activities. The studies involve in vitro assessments, such as DPPH tests and superoxide dismutase mimetic activity evaluations. These findings suggest the potential of methoxy-substituted compounds in developing antioxidant agents, highlighting the importance of the methoxy group's positioning for enhancing antioxidant properties (Sulpizio, Roller, Giester, & Rompel, 2016).
Biological and Medicinal Applications
Several studies have explored the potential biological and medicinal applications of compounds structurally similar to "1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one." For instance, derivatives have been studied for their Src kinase inhibition properties, offering insights into designing potent inhibitors for cancer therapy and other diseases associated with abnormal kinase activity (Boschelli et al., 2001).
Photophysical Properties
The photophysical properties of compounds with methoxy groups have been investigated, revealing insights into their emission properties and potential applications in optoelectronic devices. Studies on BF₂ complexes of similar compounds have shown multiple chromisms, aggregation- or crystallization-induced emission, and self-assembly effects, indicating their utility in developing advanced materials with tunable optical properties (Galer, Korošec, Vidmar, & Šket, 2014).
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-6-4-5-14(12-15)19-10-9-16(20)13-7-8-17(22-2)18(11-13)23-3/h4-12,19H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVVZISHRWSBEP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxy-phenyl)-3-(3-methoxy-phenylamino)-propenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)

![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)


![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)